Cadalene
Overview
Description
Cadalene, also known as 4-isopropyl-1,6-dimethylnaphthalene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₅H₁₈. It is derived from generic sesquiterpenes and is commonly found in the essential oils of many higher plants. This compound is notable for its cadinane skeleton and is often used as a biomarker in paleobotanic analysis due to its presence in rock sediments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadalene can be synthesized through various methods, including the cyclization of sesquiterpenes. One common method involves the catalytic hydrogenation of sesquiterpenes under high pressure and temperature conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, cadalin is often extracted from essential oils of plants through steam distillation. The essential oils are then subjected to fractional distillation to isolate cadalin. This method is preferred due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cadalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by air or enzymes to form various oxygenated derivatives.
Cyclization: The tricyclic structure of cadalin suggests it might participate in further cyclization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or specific oxidizing enzymes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: The major products include various oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Cadalene has a wide range of applications in scientific research:
Paleobotanic Analysis: this compound, along with retene and simonellite, is used as a biomarker to estimate the historical abundance of pine trees (genus Pinaceae) in the biosphere.
Environmental Studies: This compound is used to study the composition of sediments and to trace paleoclimatic changes during different geological periods.
Mechanism of Action
The mechanism of action of cadalin involves its interaction with specific molecular targets and pathways. In the context of cataract treatment, cadalin interacts with selenite or calcium ions, which are known to contribute to the formation of lens cataracts. By binding to these ions, cadalin reduces the cloudiness of the lens, thereby improving visual clarity .
Comparison with Similar Compounds
Cadalene is unique due to its cadinane skeleton and its presence in essential oils of higher plants. Similar compounds include:
Retene: Another polycyclic aromatic hydrocarbon used as a biomarker in paleobotanic analysis.
Simonellite: Similar to cadalin, it is used to study the composition of sediments and trace paleoclimatic changes.
Ip-iHMN: A biomarker of higher plants, often used in conjunction with cadalin and retene.
This compound stands out due to its specific applications in both environmental studies and potential medical treatments, highlighting its versatility and importance in scientific research.
Properties
IUPAC Name |
1,6-dimethyl-4-propan-2-ylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJIHDTVZTGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197483 | |
Record name | Cadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cadalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-78-3 | |
Record name | Cadalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cadalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene, 1,6-dimethyl-4-(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CADALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cadalin and where is it found?
A1: Cadalin is a sesquiterpene hydrocarbon belonging to the naphthalene family. It was first discovered as a constituent of essential oils, particularly in Heterotheca inuloides Cass. [] Further research identified Cadalin in other plant species, often alongside other sesquiterpenes. []
Q2: How is the structure of Cadalin elucidated?
A2: The structure of Cadalin was primarily determined using spectroscopic methods. [] Early research relied on chemical degradation and comparison with known compounds. [, ] Modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allow for more precise structural determination.
Q3: Have there been attempts to synthesize Cadalin?
A3: Yes, the chemical synthesis of Cadalin has been achieved. One of the earliest reported syntheses is detailed in "Höhere Terpenverbindungen IV. Synthese des Cadalins." [] This research marked a significant step towards understanding the structure and potential applications of Cadalin.
Q4: Are there any other interesting chemical reactions involving Cadalin?
A4: Research has explored various chemical transformations involving Cadalin. One study focused on the cyclization reactions of sesquiterpenes, leading to the total synthesis of Bisabolene and a Hexahydro-cadalin derivative. [] This work showcases the versatility of Cadalin as a starting material for synthesizing other valuable compounds.
Q5: Are there connections between Cadalin and other sesquiterpenes?
A5: Research suggests a relationship between Cadalin and other sesquiterpenes. One study demonstrated the conversion of Guaiol, another sesquiterpene, into Cadalin. [] This finding highlights the potential biosynthetic pathways and interconversions within the sesquiterpene family.
Q6: Is there research on Cadalin beyond its isolation and synthesis?
A6: While the provided articles primarily focus on the isolation, structure, and synthesis of Cadalin, the presence of Cadalin alongside other bioactive compounds like Quercetin in Heterotheca inuloides Cass [] suggests potential avenues for further investigation into its biological activities and potential applications.
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